molecular formula C10H15O2P B154481 Diethoxy(phenyl)phosphane CAS No. 1638-86-4

Diethoxy(phenyl)phosphane

Cat. No. B154481
CAS RN: 1638-86-4
M. Wt: 198.2 g/mol
InChI Key: RVDJLKVICMLVJQ-UHFFFAOYSA-N
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Description

Diethoxy(phenyl)phosphane is a phosphorus-containing compound characterized by the presence of two ethoxy groups and a phenyl group attached to the phosphorus atom. This structure is indicative of its potential reactivity and utility in various chemical syntheses.

Synthesis Analysis

The synthesis of compounds related to diethoxy(phenyl)phosphane often involves the addition of diethyl phosphite to different organic substrates. For instance, the addition of diethyl phosphite to an imine in the presence of chlorotrimethylsilane leads to the formation of bis[1-diethoxyphosphorylalkyl]amines, which are structurally related to diethoxy(phenyl)phosphane . Similarly, diethoxymethylphosphonites and phosphinates, which are precursors to alkyl phosphonous acids, can be synthesized and further reacted to produce related compounds . These methods demonstrate the versatility of diethyl phosphite as a building block for synthesizing a variety of phosphorus-containing compounds.

Molecular Structure Analysis

The molecular structure of diethoxy(phenyl)phosphane derivatives can be elucidated using various spectroscopic methods such as UV-Vis, FT-IR, and NMR . Additionally, Density Functional Theory (DFT) calculations can provide insights into the geometrical parameters and electronic structure, as seen in the study of diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate . These analyses are crucial for understanding the reactivity and properties of the compounds.

Chemical Reactions Analysis

Diethoxy(phenyl)phosphane and its derivatives participate in a range of chemical reactions. For example, diethyl 1-phenyl-1-trimethylsiloxymethane phosphonate carbanion acts as an acyl anion equivalent in the preparation of α-hydroxy ketones . Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate is used for converting aldehydes and ketones into α,β-unsaturated N-methoxy-N-methylamide groups . These reactions highlight the utility of diethoxy(phenyl)phosphane derivatives in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of diethoxy(phenyl)phosphane derivatives can be quite diverse. For instance, the synthesized diethyl (phenylamino) methyl) phosphonate derivatives exhibit significant anticorrosion properties, which were investigated using various techniques including weight loss measurements, Potentiodynamic Polarization, and Electrochemical Impedance Spectroscopy (EIS) . The thermal stability of these compounds can be studied through Thermogravimetric (TG) analysis, and their chemical behavior can be inferred from HOMO-LUMO studies and Fukui analysis .

Scientific Research Applications

Anticorrosion Properties

Diethoxy(phenyl)phosphane derivatives have been synthesized and investigated for their anticorrosion properties. These compounds demonstrated significant effectiveness as corrosion inhibitors for carbon steel in acidic environments. The study combined experimental methods with theoretical approaches, including Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS), to elucidate the mechanism of corrosion inhibition and the impact of substituents on efficiency. The findings suggest that the position of substituents on the phenyl ring plays a crucial role in the inhibition performance, with specific configurations providing better protection against corrosion (Moumeni et al., 2020).

Asymmetric Catalysis

Research into chiral hydroxyl monophosphane and bisphospholanes derived from D-mannitol has shown their utility in asymmetric catalytic reactions. These compounds have been used as catalysts in reactions such as the Baylis-Hillman reaction and the asymmetric hydrogenation of various olefins, demonstrating high enantioselectivity and conversion rates. Notably, certain reactions could be conducted in water, offering an environmentally benign alternative for asymmetric synthesis (Li et al., 2000).

Dental Applications

Diethoxy(phenyl)phosphane derivatives have been explored for dental applications, particularly in the synthesis of novel phosphonated methacrylate monomers. These monomers exhibit high crosslinking tendencies and have been studied for their photopolymerization behaviors, offering potential for developing advanced dental materials with improved mechanical properties and polymerization rates (Yeniad et al., 2008).

Safety And Hazards

Diethoxy(phenyl)phosphane is considered dangerous. It is toxic if swallowed and may cause skin and eye irritation. It may also be fatal in contact with skin or if inhaled .

Future Directions

The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties. Future research may focus on the development of new synthetic approaches and the exploration of new applications for these compounds .

properties

IUPAC Name

diethoxy(phenyl)phosphane
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InChI

InChI=1S/C10H15O2P/c1-3-11-13(12-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3
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InChI Key

RVDJLKVICMLVJQ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(C1=CC=CC=C1)OCC
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Molecular Formula

C10H15O2P
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DSSTOX Substance ID

DTXSID8061840
Record name Diethyl phenylphosphonite
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Molecular Weight

198.20 g/mol
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Physical Description

Clear colorless liquid; [Acros Organics MSDS]
Record name Diethyl phenylphosphonite
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Product Name

Diethyl phenylphosphonite

CAS RN

1638-86-4
Record name Diethyl phenylphosphonite
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Record name Phosphonous acid, P-phenyl-, diethyl ester
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Record name Phosphonous acid, P-phenyl-, diethyl ester
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